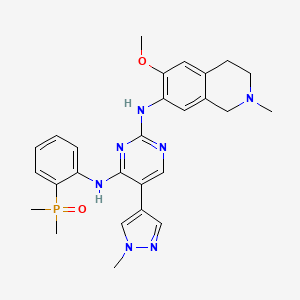

Hpk1-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H32N7O2P |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |

InChI Key |

AZENVIBXSMLBQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-19: A Deep Dive into its Mechanism of Action in T Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T cell function.[1][2] Its role in dampening T cell receptor (TCR) signaling presents a compelling therapeutic target in immuno-oncology.[2][3] Hpk1-IN-19, a representative small molecule inhibitor of HPK1, enhances T cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immunity. This guide provides a detailed technical overview of the mechanism of action of this compound in T cells, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The Core Mechanism: Releasing the Brakes on T Cell Activation

HPK1 functions as an intracellular checkpoint, restraining the amplitude and duration of T cell activation upon TCR engagement.[4] The primary mechanism of this compound and other similar inhibitors is the direct competitive inhibition of the HPK1 kinase activity. This targeted inhibition prevents the downstream phosphorylation of key signaling intermediates, effectively "releasing the brakes" on T cell activation.

Upon TCR activation, HPK1 is recruited to the TCR signaling complex by adaptor proteins like LAT and SLP-76.[5][6] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376 (S376).[2][7] This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2] The degradation of SLP-76 destabilizes the TCR signaling complex, attenuating downstream signaling cascades, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[2]

This compound, by occupying the ATP-binding pocket of HPK1, prevents the phosphorylation of SLP-76 at S376.[7] This abrogation of a key negative feedback loop results in a more sustained and robust TCR signaling, leading to enhanced T cell effector functions.

Signaling Pathways at Play

The inhibitory effect of HPK1 and the mechanism of its inhibition by compounds like this compound can be visualized through the following signaling pathways.

T Cell Receptor (TCR) Signaling Pathway and HPK1-Mediated Inhibition

Caption: TCR signaling cascade and the negative regulatory loop mediated by HPK1.

Mechanism of Action of this compound

Caption: this compound blocks HPK1, enhancing T cell signaling and cytokine production.

Quantitative Data Summary

The efficacy of this compound can be quantified by its impact on key biomarkers of T cell activation.

| Parameter | Treatment | Result | Reference |

| pSLP-76 (S376) Inhibition | HPK1 inhibitor (concentration-dependent) | Dose-dependent decrease in pSLP-76 (S376) in primary human CD8+ T cells. | [7] |

| IL-2 Secretion | 1 µM HPK1 inhibitor | Correlates with an increase in IL-2 secretion in matched human CD8+ T cell donor. | [7] |

| IFN-γ and IL-2 Secretion | 1 µM HPK1 inhibitor | Enhanced IFN-γ and IL-2 secretion from stimulated human CD8+ T cells. | [7] |

| Downstream Signaling (pERK1/2) | 1 µM HPK1 inhibitor | Increased percentage of pERK1/2+ cells in CD3/CD28 activated T cells. | [7] |

| T Cell Activation Marker (CD69) | HPK1 inhibitor | Increased percentage of CD69+ cells, even in the presence of suppressive signals. | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for Phospho-SLP-76 (S376)

Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376 in activated T cells.

Materials:

-

Jurkat T cells or primary human T cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-CD3 antibody (clone OKT3)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate cells with soluble anti-CD3 antibody (1-5 µg/mL) for 5-15 minutes at 37°C.

-

Immediately place cells on ice and harvest by centrifugation.

-

Wash cells once with ice-cold PBS.

-

Lyse cells in RIPA buffer for 30 minutes on ice.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize pSLP-76 levels to total SLP-76 and β-actin.

Flow Cytometry for pERK1/2

Objective: To assess the impact of this compound on downstream TCR signaling by measuring the phosphorylation of ERK1/2.

Materials:

-

Primary human T cells

-

Anti-CD3/CD28 beads or antibodies

-

This compound

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Fluorescently conjugated antibodies: anti-pERK1/2 (pT202/pY204), anti-CD4, anti-CD8

-

Flow cytometer

Procedure:

-

Isolate primary human T cells from healthy donor PBMCs.

-

Pre-treat T cells with this compound or DMSO for 1 hour.

-

Stimulate cells with anti-CD3/CD28 beads or plate-bound antibodies for 15-30 minutes.

-

Immediately fix the cells by adding Fixation Buffer for 10-15 minutes at 37°C.

-

Permeabilize the cells by adding Permeabilization Buffer and incubating for 30 minutes on ice.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently conjugated anti-pERK1/2, anti-CD4, and anti-CD8 antibodies for 30-60 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the percentage of pERK1/2 positive cells within the CD4+ and CD8+ T cell gates.

Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of this compound on the production of key effector cytokines like IL-2 and IFN-γ.

Materials:

-

Primary human T cells or PBMCs

-

Anti-CD3/CD28 antibodies

-

This compound

-

ELISA kits for human IL-2 and IFN-γ

-

96-well culture plates

-

Cell culture incubator

Procedure:

-

Plate primary T cells or PBMCs in a 96-well plate.

-

Pre-treat cells with this compound or DMSO for 1 hour.

-

Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

Conclusion

This compound represents a promising therapeutic strategy by targeting a key negative regulator of T cell activation. Its mechanism of action, centered on the inhibition of HPK1 kinase activity and the subsequent prevention of SLP-76 phosphorylation, leads to a robust enhancement of T cell effector functions. The experimental approaches detailed in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of cancer immunotherapies. The ability of these inhibitors to augment T cell responses, particularly within the immunosuppressive tumor microenvironment, underscores their potential to improve patient outcomes.[3][4]

References

- 1. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

The Structure-Activity Relationship of Hpk1-IN-19: A Deep Dive into a Novel Class of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-19, a potent and selective HPK1 inhibitor, based on the foundational data disclosed in patent WO2018102366A1.

Core Compound Data: this compound (Compound I-47)

| Identifier | Value |

| Compound Name | This compound |

| Internal ID | I-47 |

| CAS Number | 2227609-33-6 |

| Patent Reference | WO2018102366A1 |

| Molecular Formula | C27H32N7O2P |

| Molecular Weight | 517.57 g/mol |

Structure-Activity Relationship (SAR) Analysis

The SAR studies of the anilinopyrimidine scaffold, from which this compound is derived, reveal key structural modifications that influence inhibitory potency against HPK1. The following table summarizes the biochemical and cellular activities of this compound and a selection of its analogs, as detailed in the patent literature.

| Compound ID | R1 Group | R2 Group | HPK1 IC50 (nM) | p-SLP-76 IC50 (nM) |

| I-47 (this compound) | 4-(dimethylamino)piperidin-1-yl | 2,6-dimethylphenyl | A | A |

| I-1 | 4-methylpiperazin-1-yl | 2,6-dimethylphenyl | A | B |

| I-2 | morpholino | 2,6-dimethylphenyl | B | C |

| I-35 | 4-(dimethylamino)piperidin-1-yl | phenyl | B | C |

| I-52 | 4-(dimethylamino)piperidin-1-yl | 2-methylphenyl | A | B |

Potency Ranking:

-

A: < 10 nM

-

B: 10 - 100 nM

-

C: 100 - 1000 nM

The data indicates that the 4-(dimethylamino)piperidin-1-yl substitution at the R1 position and a 2,6-disubstituted phenyl ring at the R2 position are critical for high potency in both biochemical and cellular assays.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

HPK1 Biochemical Assay Protocol

This in vitro assay quantifies the inhibitory activity of compounds against the HPK1 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a synthetic peptide substrate are diluted in a kinase assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the HPK1 enzyme, the peptide substrate, and the test compound.

-

Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence-based assays that measure ADP production or the binding of a phosphorylation-specific antibody.

-

Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the compound concentration.

Phospho-SLP-76 (p-SLP-76) Cellular Assay Protocol

This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

-

Cell Culture: A suitable human T-cell line (e.g., Jurkat cells) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

-

T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR with anti-CD3/CD28 antibodies. This activation leads to the HPK1-mediated phosphorylation of SLP-76 at Ser376.

-

Cell Lysis: After a defined stimulation period, the cells are lysed to release the intracellular proteins.

-

Detection of p-SLP-76: The level of phosphorylated SLP-76 in the cell lysate is quantified using a sensitive immunoassay, such as ELISA or TR-FRET, with antibodies specific for p-SLP-76 (Ser376).

-

Data Analysis: The IC50 values are determined by plotting the percentage of p-SLP-76 inhibition against the compound concentration.

Visualizing Key Processes

To better understand the context of this compound's mechanism and development, the following diagrams illustrate the HPK1 signaling pathway and a typical workflow for inhibitor screening.

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Caption: Iterative Workflow for HPK1 Inhibitor SAR Studies.

Caption: Key Structural Determinants of Potency.

Conclusion

The structure-activity relationship studies of the anilinopyrimidine series, culminating in the identification of this compound, provide a clear roadmap for the design of potent and cell-permeable HPK1 inhibitors. The data strongly suggests that specific substitutions at the R1 and R2 positions of the core scaffold are paramount for achieving high-affinity binding and effective inhibition of the HPK1 signaling pathway in a cellular environment. This in-depth guide, with its structured data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers and drug developers in the field of immuno-oncology, facilitating further exploration and optimization of this promising class of therapeutic agents.

The Frontier of Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Novel HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell function. Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[1][2][3] The inhibition of HPK1 is a promising therapeutic strategy to reinvigorate the immune system against cancer.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel HPK1 inhibitors, complete with experimental protocols and data presented for comparative analysis.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[6] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell activation, proliferation, and cytokine production.[7][8] Pharmacological inhibition of HPK1 blocks this negative feedback loop, leading to enhanced T-cell effector functions.[9][10]

Caption: HPK1 negatively regulates T-cell activation.

Discovery and Synthesis of Novel HPK1 Inhibitors: A Workflow

The discovery of novel HPK1 inhibitors typically follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Caption: A streamlined workflow for HPK1 inhibitor development.

Quantitative Data Summary of Selected Novel HPK1 Inhibitors

The following tables summarize the in vitro and in vivo data for several classes of recently developed HPK1 inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel HPK1 Inhibitors

| Compound Class | Representative Compound | HPK1 IC50 (nM) | pSLP-76 Inhibition (Cellular EC50, µM) | Key Selectivity Notes | Reference |

| 1H-pyrazolo[3,4-d]pyrimidine | Compound 10n | 29.0 | 0.1 | Good selectivity over a panel of 25 kinases, including GLK. | [11][12] |

| 3-cyano-quinoline | Compound 3a | 48 | Not explicitly stated, but effective inhibition observed. | Favorable metabolic stability in mouse liver microsomes and plasma. | [13] |

| Diaminopyrimidine Carboxamide | Compound 22 | 0.061 | Not explicitly stated, but enables robust IL-2 release. | Routinely screened against mini (27 kinases) and broad (265 kinases) panels to ensure selectivity. | [14][15] |

| Macrocycle-based | Compound 5i | 0.8 | Not explicitly stated. | 101.3-fold selectivity against GLK. | [16] |

| Pyrazine Carboxamide Pyrazoles | Difluoroethyl pyrazole 16a | Not explicitly stated, but described as a selective inhibitor. | Elicited desired pharmacodynamic response in mice. | Developed through late-stage functionalization for rapid SAR generation. | [4] |

| 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one | ISR-05 | 24,200 | Not applicable. | Identified through in silico screening. | [17] |

| Quinolin-2(1H)-one | ISR-03 | 43,900 | Not applicable. | Identified through in silico screening. | [17] |

Table 2: In Vivo and Clinical Trial Data for Selected HPK1 Inhibitors

| Compound | Development Stage | Key In Vivo / Clinical Findings | Reference |

| CFI-402411 | Phase 1/2 Clinical Trial | Well-tolerated with a manageable adverse event profile in patients with advanced solid malignancies. | [2][18][19] |

| BGB-15025 | Phase 1 Clinical Trial | Showed early efficacy in combination with tislelizumab in patients with advanced solid tumors. | [18][19][20] |

| NDI-101150 | Phase 1/2 Clinical Trial | Evaluated as monotherapy and in combination with pembrolizumab in patients with solid tumors. | [19][20] |

| AZ3201 (pro-drug of AZ3246) | Preclinical | Showed favorable tumor growth inhibition in syngeneic mouse models (CT26 and EMT6). | |

| DS21150768 | Preclinical | Orally bioavailable and showed enhanced cytokine responses and tumor growth suppression in multiple mouse cancer models. | [21] |

| Unnamed Insilico Medicine Compound | Preclinical | IC50 of 10.4 nM; combination with anti-PD-1 resulted in 95% tumor growth inhibition in a CT26 syngeneic model. | [22] |

Detailed Methodologies for Key Experiments

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: [1][23]

-

Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

-

ATP and a biotinylated substrate peptide (e.g., a fragment of SLP-76) are added to initiate the kinase reaction.

-

The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated allophycocyanin (APC) are added.

-

If the substrate is phosphorylated, FRET occurs between the europium donor and the APC acceptor upon excitation.

-

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curve.

-

-

Kinase-Glo® Luminescent Kinase Assay: [24]

-

The kinase reaction is performed as described above.

-

The Kinase-Glo® reagent is added, which measures the amount of ATP remaining in the well.

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are determined by plotting the reduction in luminescence against the compound concentration.

-

Cellular Assays

Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context.

-

Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay: [3][25]

-

Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are pre-incubated with the test compound.

-

The cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

-

Cells are fixed and permeabilized.[26]

-

The cells are then stained with a fluorescently labeled antibody specific for pSLP-76 (Ser376).

-

The level of pSLP-76 is quantified by flow cytometry, and the EC50 value for inhibition is calculated.

-

-

Cytokine Release Assays (e.g., IL-2, IFN-γ): [13][27]

-

PBMCs or purified T-cells are treated with the HPK1 inhibitor and then stimulated as described above.

-

The cell culture supernatant is collected after a specified incubation period (e.g., 24-48 hours).

-

The concentration of secreted cytokines (e.g., IL-2, IFN-γ) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

An increase in cytokine production in the presence of the inhibitor indicates successful target engagement and functional modulation.

-

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a living organism.

-

Syngeneic Mouse Tumor Models: [10][28][22]

-

Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with a syngeneic tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).

-

Once tumors are established, mice are treated with the HPK1 inhibitor (e.g., via oral gavage) as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.

-

Tumor growth is monitored over time, and treatment efficacy is assessed by comparing tumor volumes between treated and vehicle control groups.

-

Pharmacodynamic markers, such as pSLP-76 levels in splenocytes or tumor-infiltrating lymphocytes, can also be analyzed.[1][3]

-

Conclusion

The discovery and development of novel HPK1 inhibitors represent a vibrant and promising area of immuno-oncology research. A diverse range of chemical scaffolds with potent and selective inhibitory activity are being explored, with several candidates advancing into clinical trials.[17][18][20] The continued application of structure-based drug design, robust preclinical evaluation using the methodologies outlined in this guide, and insightful clinical trial design will be crucial in realizing the full therapeutic potential of targeting HPK1 for the treatment of cancer.

References

- 1. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bohrium.com [bohrium.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 15. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 21. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. youtube.com [youtube.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Design and synthesis of a selective HPK1 inhibitor phosphate pro-drug, Az3201 - American Chemical Society [acs.digitellinc.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Negative Regulation of T-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical intracellular immune checkpoint that plays a pivotal role in negatively regulating T-cell receptor (TCR) signaling.[1][2][3] As a member of the Ste20-like serine/threonine kinase family, HPK1 is predominantly expressed in hematopoietic cells and functions to attenuate T-cell activation, thereby preventing excessive immune responses.[4][5] This function, however, can also be exploited by tumors to evade immune surveillance, making HPK1 an attractive target for cancer immunotherapy.[2][6] This technical guide provides an in-depth overview of the core mechanisms of HPK1-mediated negative regulation of TCR signaling, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Signaling Pathway of HPK1 in TCR Negative Regulation

Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. HPK1 acts as a crucial negative feedback loop in this process.

Following TCR stimulation, HPK1 is recruited to the LAT (Linker for Activation of T-cells) signalosome, a key signaling hub.[7] Here, HPK1 becomes activated and phosphorylates several downstream targets, most notably the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[8] This phosphorylation event creates a binding site for 14-3-3 proteins.[9][10] The subsequent binding of 14-3-3 to phospho-Ser376 on SLP-76 leads to the disassembly of the TCR signaling complex.[8] This disassembly is further facilitated by the ubiquitination and subsequent proteasomal degradation of SLP-76.[7] The net result is the attenuation of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, leading to reduced T-cell activation and cytokine production.[9][11]

Figure 1: HPK1-mediated negative regulation of TCR signaling.

Experimental Evidence for HPK1's Negative Regulatory Role

The function of HPK1 as a negative regulator of TCR signaling is supported by a substantial body of experimental evidence, primarily from studies involving genetic knockout of HPK1 and the use of small molecule inhibitors.

Genetic Knockout Studies

CRISPR/Cas9-mediated knockout of the MAP4K1 gene (encoding HPK1) in both Jurkat T-cell lines and primary human T-cells has consistently demonstrated an enhancement of TCR-mediated responses.[11] As shown in the table below, HPK1 knockout cells exhibit increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) upon stimulation with anti-CD3/CD28 antibodies. Furthermore, a significant decrease in the phosphorylation of SLP-76 at Serine 376 is observed in HPK1 knockout cells, confirming HPK1's role as the primary kinase for this specific phosphorylation event.[11]

Small Molecule Inhibitor Studies

The development of potent and selective small molecule inhibitors of HPK1 has provided further validation of its role in T-cell regulation and has opened avenues for therapeutic intervention.[1][4] Treatment of T-cells with HPK1 inhibitors mimics the phenotype observed in knockout cells, leading to a dose-dependent decrease in SLP-76 Ser376 phosphorylation and a corresponding increase in IL-2 and IFN-γ secretion. These inhibitors have also been shown to enhance T-cell mediated killing of tumor cells, highlighting their therapeutic potential.[1]

Quantitative Data Summary

| Experimental Condition | Readout | Control | HPK1 Knockout / Inhibitor | Fold Change / % Inhibition | Citation |

| HPK1 Knockout (Jurkat Cells) | IL-2 Production (pg/mL) | ~100 | ~400 | ~4-fold increase | [11] |

| pSLP-76 (S376) MFI | High | Near Undetectable | >90% reduction | [11] | |

| HPK1 Knockout (Primary CD8+ T-cells) | IFN-γ Secretion (pg/mL) | ~500 | ~1500 | ~3-fold increase | |

| IL-2 Secretion (pg/mL) | ~200 | ~600 | ~3-fold increase | ||

| HPK1 Inhibitor (Primary CD8+ T-cells) | pSLP-76 (S376) (% positive cells) | ~80% | ~20% (at 1 µM) | ~75% inhibition | |

| IL-2 Secretion (pg/mL) | ~300 | ~900 (at 1 µM) | ~3-fold increase |

Note: The values presented in this table are approximate and are intended to illustrate the general trends observed in the cited literature. For precise data, please refer to the original publications.

Experimental Protocols

The following are generalized protocols for key experiments used to study the role of HPK1 in TCR signaling. Specific details may need to be optimized for individual experimental setups.

CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat Cells

This protocol outlines the general steps for generating HPK1 knockout Jurkat cells using CRISPR/Cas9 technology.

Figure 2: Workflow for CRISPR/Cas9-mediated HPK1 knockout.

Materials:

-

Jurkat E6-1 cells

-

HPK1-specific guide RNAs (gRNAs)

-

Cas9 nuclease

-

Electroporation system and cuvettes

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates for single-cell cloning

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing service

-

Anti-HPK1 antibody for Western blotting

Procedure:

-

gRNA Design and Synthesis: Design and synthesize at least two gRNAs targeting an early exon of the MAP4K1 gene.

-

Ribonucleoprotein (RNP) Complex Formation: Incubate the gRNAs with Cas9 nuclease to form RNP complexes according to the manufacturer's instructions.

-

Electroporation: Electroporate Jurkat cells with the RNP complexes. Optimal electroporation parameters should be determined empirically for the specific cell line and instrument.

-

Single-Cell Cloning: After recovery, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

-

Genomic DNA Analysis: Once clones have expanded, extract genomic DNA and perform PCR to amplify the targeted region. Use Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

-

Western Blot Analysis: Confirm the absence of HPK1 protein expression in knockout clones by Western blotting.

T-Cell Activation and Cytokine Measurement

This protocol describes the in vitro activation of T-cells and subsequent measurement of cytokine production.

Materials:

-

Primary human T-cells or Jurkat cells (wild-type and HPK1 knockout)

-

Culture medium

-

Plate-bound anti-CD3 antibody (e.g., clone OKT3)

-

Soluble anti-CD28 antibody (e.g., clone CD28.2)

-

HPK1 inhibitor (if applicable)

-

Cytokine Bead Array (CBA) kit for IL-2 and IFN-γ

-

Flow cytometer

Procedure:

-

Plate Coating: Coat 96-well plates with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.

-

Cell Plating: Wash the plates to remove unbound antibody. Plate T-cells (e.g., 1 x 10^5 cells/well) in culture medium.

-

Stimulation: Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells. If using an HPK1 inhibitor, add it at the desired concentrations.

-

Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants.

-

Cytokine Bead Array: Perform the CBA assay on the collected supernatants according to the manufacturer's protocol to quantify IL-2 and IFN-γ concentrations.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software.

Measurement of SLP-76 Phosphorylation

This protocol outlines the detection of phosphorylated SLP-76 (Ser376) by intracellular flow cytometry.

Materials:

-

T-cells (stimulated as described above)

-

Fixation/Permeabilization buffer

-

Primary antibody: Rabbit anti-phospho-SLP-76 (Ser376)

-

Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate T-cells with anti-CD3/CD28 for a short period (e.g., 5-30 minutes).

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

-

Intracellular Staining: Incubate the cells with the primary antibody against phospho-SLP-76 (Ser376).

-

Secondary Staining: Wash the cells and then incubate with the fluorochrome-conjugated secondary antibody.

-

Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for phospho-SLP-76.

Conclusion

HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation. Its mechanism of action, centered on the phosphorylation of SLP-76 and subsequent signalosome disassembly, is a key control point in the adaptive immune response. The enhanced T-cell function observed upon HPK1 inhibition or knockout underscores its potential as a therapeutic target in oncology and other areas where augmenting T-cell responses is desirable. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biology of HPK1 and to develop novel immunomodulatory therapies.

References

- 1. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPK1 tones down the T cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 | Semantic Scholar [semanticscholar.org]

- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. biofeng.com [biofeng.com]

- 9. tools.thermofisher.cn [tools.thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immunotherapy Target for Enhancing Anti-Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and function. Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy. This guide provides a comprehensive overview of HPK1's function, the rationale for its inhibition, preclinical and clinical data on HPK1 inhibitors, and detailed experimental protocols for evaluating these novel therapeutic agents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the discovery and development of HPK1-targeted immunotherapies.

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

The success of immune checkpoint inhibitors has revolutionized cancer treatment by unleashing the power of the patient's own immune system to fight malignancies. However, a significant portion of patients do not respond to these therapies, highlighting the need for novel strategies to overcome immune resistance. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), functions as an intracellular checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1] Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell proliferation, cytokine production, and anti-tumor activity in preclinical models, making it an attractive target for therapeutic intervention.[2][3]

The HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation. HPK1 plays a crucial role in attenuating this signal.

Signaling Cascade:

-

TCR Activation: Engagement of the TCR and co-stimulatory molecules like CD28 initiates the activation of Lck and ZAP-70, two key tyrosine kinases.

-

HPK1 Recruitment and Activation: Activated ZAP-70 phosphorylates adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is then recruited to this signaling complex.[4][5]

-

SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at Serine 376.[6]

-

Signal Dampening: Phosphorylation of SLP-76 by HPK1 leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. This disrupts the formation of the active signaling complex and dampens downstream signaling pathways, including the activation of PLCγ1, ERK, and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[6]

By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell activation in response to tumor antigens.

Quantitative Data on HPK1 Inhibitors

The development of small molecule inhibitors targeting HPK1 has shown promising results in both preclinical and clinical settings. Below are tables summarizing key quantitative data.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound [I] | HPK1 | 10.4 | Kinase Assay | [7] |

| A-745 | HPK1 | - | Cellular Kinase-Binding | [3] |

| NDI-101150 | HPK1 | Potent | Kinase Assay | [8] |

| BGB-15025 | HPK1 | Potent | Kinase Assay | [9] |

| DS21150768 | HPK1 | Remarkable Inhibition | Kinase Assay | [2] |

Table 2: Preclinical In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

| Compound | Tumor Model | Dosing | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy (with anti-PD-1/PD-L1) TGI | Reference |

| Compound [I] | CT26 | 30 mg/kg p.o. BID | 42% | 95% | [7] |

| NDI-101150 | Multiple | Oral | Significant | Enhanced | [8] |

| Unnamed Inhibitor | MC38, CT26, MBT-2 | - | Tumor growth inhibition | Enhanced | [10] |

| HPK1-KD mice | GL261 glioma | - | Tumor growth suppression | - | [11] |

| HPK1-KD mice | 1956 sarcoma | - | Slowed tumor growth | - | [11] |

Table 3: Effect of HPK1 Inhibition on Cytokine Production in T-Cells

| Treatment | Cell Type | Cytokine | Fold Increase / Effect | Reference |

| HPK1 Inhibitor | Human CD8+ T-cells | IFN-γ | Increased | [12] |

| HPK1 Inhibitor | Human CD8+ T-cells | IL-2 | Increased | [12] |

| Compound 1 | Activated CD4+ and CD8+ T-cells | IFN-γ, IL-2, TNF-α | Higher levels vs control | [13] |

| HPK1 knockout | Human T-cells | IFN-γ | Enhanced secretion (with pembrolizumab) | [10] |

| HPK1 knockout | Human T-cells | IL-2 | Increased production | [10] |

Table 4: Clinical Trial Results of HPK1 Inhibitors in Advanced Solid Tumors

| Compound | Phase | Combination Therapy | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| NDI-101150 | Phase 1/2 | Monotherapy (in ccRCC) | 15.0% | 60% | [14] |

| NDI-101150 | Phase 1/2 | Monotherapy (in ccRCC) | - | Clinical Benefit Rate: 29% | [15] |

| BGB-15025 | Phase 1a | Monotherapy | 0% | 35.0% | [9] |

| BGB-15025 | Phase 1a | with Tislelizumab | 18.4% (all doses) | 57.1% (all doses) | [9][16] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of HPK1 inhibitors. This section provides methodologies for key assays.

HPK1 Kinase Assay

Objective: To determine the in vitro potency of a compound to inhibit HPK1 kinase activity.

Methodology:

This protocol is based on a generic radiometric kinase assay.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

33P-γ-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Test compounds serially diluted in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (e.g., 0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant HPK1 enzyme, and MBP substrate.

-

Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding 33P-γ-ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid wash solution to remove unincorporated 33P-γ-ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[14]

T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.

Methodology:

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) and subsequent analysis of cytokine production by intracellular cytokine staining and flow cytometry.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

HPK1 inhibitor and DMSO (vehicle control)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

-

Flow cytometer

Procedure:

-

Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Pre-incubate the cells with the HPK1 inhibitor at various concentrations or DMSO for 1-2 hours.

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.

-

Incubate the cells for a specified period (e.g., 6-24 hours).

-

For the last 4-6 hours of incubation, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.[17]

-

Harvest the cells and stain for surface markers (CD3, CD4, CD8).

-

Fix and permeabilize the cells according to the manufacturer's protocol.[18]

-

Stain for intracellular cytokines (IFN-γ, IL-2, TNF-α).[18]

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.

Methodology:

This protocol describes a study using the MC38 colon adenocarcinoma model in C57BL/6 mice.

Materials:

-

C57BL/6 mice

-

MC38 tumor cells

-

HPK1 inhibitor formulated for oral administration

-

Anti-mouse PD-1 or PD-L1 antibody

-

Vehicle control for the HPK1 inhibitor

-

Isotype control antibody

-

Calipers for tumor measurement

Procedure:

-

Inject MC38 tumor cells subcutaneously into the flank of C57BL/6 mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1 antibody).

-

Administer the HPK1 inhibitor orally at the desired dose and schedule (e.g., daily or twice daily).

-

Administer the anti-PD-1 antibody intraperitoneally at the desired dose and schedule (e.g., twice a week).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue the treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

-

Analyze the tumor growth data to determine the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

HPK1 has emerged as a compelling target for cancer immunotherapy due to its critical role in negatively regulating T-cell responses. The development of potent and selective small molecule inhibitors of HPK1 has demonstrated promising preclinical and early clinical activity, both as monotherapy and in combination with existing immune checkpoint inhibitors. The data summarized in this guide highlight the potential of HPK1 inhibition to enhance anti-tumor immunity across a range of solid tumors.

Future research should focus on optimizing the therapeutic window of HPK1 inhibitors, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to further enhance their efficacy. The continued investigation of HPK1 as an immunotherapy target holds the potential to broaden the reach and effectiveness of cancer immunotherapy for a greater number of patients.

References

- 1. chemscene.com [chemscene.com]

- 2. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 8. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arcusbio.com [arcusbio.com]

- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. nimbustx.com [nimbustx.com]

- 16. onclive.com [onclive.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It has emerged as a critical negative regulator of immune responses, playing a pivotal role in dampening the activation of various immune cells, including T cells, B cells, and dendritic cells (DCs). This function makes HPK1 a compelling target for therapeutic intervention, particularly in the field of immuno-oncology, where overcoming immune suppression is a key strategy. This technical guide provides an in-depth overview of the biological function of HPK1 in immune suppression, detailing its signaling pathways, impact on immune cell function, and the methodologies used to study it.

HPK1 Signaling Pathways: A Negative Feedback Loop

HPK1 acts as a crucial intracellular immune checkpoint, attenuating signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, HPK1 is recruited to the signaling complex and becomes activated. Its primary mechanism of immune suppression involves the phosphorylation of key adapter proteins, leading to the downregulation of activating signals.

T-Cell Receptor (TCR) Signaling

In T cells, HPK1 activation is a direct consequence of TCR engagement. Once activated, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK). This cascade of events ultimately leads to reduced T-cell proliferation and cytokine production.

Caption: HPK1-mediated negative regulation of TCR signaling.

B-Cell Receptor (BCR) Signaling

Similar to its role in T cells, HPK1 also negatively regulates BCR signaling. Upon BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), the B-cell analog of SLP-76. This phosphorylation event also promotes the binding of 14-3-3 proteins, leading to BLNK ubiquitination and degradation, thereby dampening B-cell activation and antibody production.

Impact of HPK1 on Immune Cell Function

The inhibitory role of HPK1 extends across multiple hematopoietic lineages, significantly impacting the anti-tumor immune response.

T-Cells

-

Reduced Proliferation and Cytokine Production: As detailed in the signaling pathway, HPK1 activation curtails T-cell proliferation and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). Studies using HPK1 knockout (KO) or kinase-dead (KD) mice have consistently demonstrated enhanced T-cell proliferation and cytokine secretion upon TCR stimulation.

-

Resistance to Immune Suppression: T cells lacking functional HPK1 exhibit resistance to suppressive signals prevalent in the tumor microenvironment (TME), such as those mediated by prostaglandin E2 (PGE2) and adenosine.

-

Regulatory T cells (Tregs): HPK1 also influences the function of regulatory T cells. While the number of Tregs is elevated in HPK1 knockout mice, their suppressive function is impaired.

Dendritic Cells (DCs)

-

Enhanced Maturation and Antigen Presentation: HPK1 negatively regulates the maturation of dendritic cells. HPK1-deficient bone marrow-derived DCs (BMDCs) show increased expression of co-stimulatory molecules like CD80 and CD86. This enhanced maturation leads to improved antigen presentation and a greater capacity to stimulate T-cell proliferation.

-

Increased Pro-inflammatory Cytokine Production: Matured HPK1-deficient BMDCs produce higher levels of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6, which are crucial for mounting an effective anti-tumor immune response.

B-Cells

-

Hyper-proliferation and Activation: B cells lacking HPK1 display hyper-proliferation and enhanced activation of downstream signaling pathways upon BCR ligation.

Quantitative Effects of HPK1 Inhibition or Deletion

The following tables summarize quantitative data from various studies, illustrating the impact of HPK1 inhibition or genetic deletion on immune cell function.

Table 1: Effect of HPK1 Inhibition/Deletion on T-Cell Cytokine Production

| Cell Type | Condition | Cytokine | Fold Increase (vs. Control) | Reference |

| Human CD8+ T cells | HPK1 inhibitor (1 µM) | IFN-γ | ~2-4 | |

| Human CD8+ T cells | HPK1 inhibitor (1 µM) | IL-2 | ~3-5 | |

| Human PBMCs | HPK1 inhibitor | IFN-γ | Synergistic increase with anti-PD-1 | |

| HPK1 KO Jurkat T cells | anti-CD3/CD28 stimulation | IL-2 | Significant increase |

Table 2: Effect of HPK1 Deletion on Dendritic Cell Maturation Markers

| Cell Type | Condition | Marker | Observation | Reference |

| HPK1-/- BMDCs | LPS maturation | CD80 | Higher expression | |

| HPK1-/- BMDCs | LPS maturation | CD86 | Higher expression |

Table 3: IC50 Values of Selected HPK1 Inhibitors

| Inhibitor | Assay Type | IC50 Value | Reference |

| Compound 1 | Biochemical Assay | 0.0465 nM | |

| GNE-1858 | HPK1 inhibitor | Potent inhibition | |

| A-745 | Chemical probe | Potent and selective |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HPK1 function. Below are outlines of key experimental protocols.

HPK1 Kinase Assay

This assay measures the enzymatic activity of HPK1 and is essential for screening potential inhibitors.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by HPK1. The amount of ADP produced is proportional to the kinase activity.

General Protocol (using ADP-Glo™ Kinase Assay as an example):

-

Reaction Setup: In a 384-well plate, add the test inhibitor compound, purified recombinant HPK1 enzyme, and a substrate/ATP mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Read the luminescence, which correlates with the amount of ADP produced and thus HPK1 activity.

Cellular Phosphorylation Assay (Jurkat T cells)

This assay assesses the inhibitory effect of compounds on HPK1 activity within a cellular context.

Principle: The assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, in Jurkat T cells upon TCR stimulation.

General Protocol:

-

Cell Stimulation: Treat Jurkat T cells with an anti-CD3/CD28 antibody complex to activate the TCR signaling pathway and induce HPK1 activation.

-

Inhibitor Treatment: Incubate the stimulated cells with various concentrations of the test inhibitor.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Quantification of pSLP-76 (Ser376): Use a sandwich ELISA with a specific capture antibody for SLP-76 and a detection antibody for phospho-SLP-76 (Ser376) to quantify the level of phosphorylation. A decrease in the signal indicates inhibition of HPK1 activity.

In Vivo Tumor Model

Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of HPK1 inhibitors.

General Protocol:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma) into immunocompetent mice.

-

Treatment: Once tumors are established, treat the mice with the HPK1 inhibitor (e.g., via oral gavage) and/or a checkpoint inhibitor (e.g., anti-PD-1 antibody).

-

Tumor Growth Measurement: Monitor tumor volume over time.

-

Immunophenotyping: At the end of the study, isolate tumors and draining lymph nodes to analyze the immune cell infiltrate (e.g., CD8+ T cells, Tregs) and their activation status by flow cytometry.

-

Cytokine Analysis: Measure cytokine levels in the serum or from ex vivo stimulated splenocytes.

Caption: Experimental workflow for the evaluation of HPK1 inhibitors.

Conclusion

HPK1 is a well-validated negative regulator of immune cell activation, playing a significant role in suppressing anti-tumor immunity. Its inhibitory actions in T cells, B cells, and dendritic cells make it an attractive target for cancer immunotherapy. The development of small molecule inhibitors of HPK1 has shown promise in preclinical studies, demonstrating the potential to enhance T-cell-mediated tumor destruction, particularly in combination with other immunotherapies like checkpoint blockade. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of HPK1 and the development of novel therapeutics targeting this key immune checkpoint. Further research will be crucial to fully elucidate the complexities of HPK1 signaling and to translate the potential of HPK1 inhibition into effective clinical treatments for cancer.

Hpk1-IN-19: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and validation studies for Hpk1-IN-19, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited publicly available data for this compound, this guide utilizes representative data from other well-characterized HPK1 inhibitors to illustrate the principles and methodologies of target validation. This document outlines the critical role of HPK1 in immune regulation, details experimental protocols for assessing inhibitor activity, and presents a framework for comprehensive target validation.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adapter proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[2]

By inhibiting HPK1, the "brakes" on the immune system can be released, leading to enhanced T-cell responses against tumors. This makes HPK1 a compelling target for cancer immunotherapy, with the potential to improve the efficacy of existing treatments, including checkpoint inhibitors.[2] this compound, also identified as Compound I-47, is a specific inhibitor developed to target HPK1.[3][4]

HPK1 Signaling Pathway

The signaling cascade initiated by TCR engagement and negatively regulated by HPK1 is a complex process involving multiple protein interactions and phosphorylation events. The following diagram illustrates the canonical HPK1 signaling pathway in T-cells.

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

Target Engagement and Validation Workflow

A systematic approach is required to validate the engagement and therapeutic hypothesis of an HPK1 inhibitor like this compound. The workflow progresses from initial biochemical confirmation of target binding to cellular assays demonstrating on-target effects and finally to in vivo models to assess efficacy.

Caption: A stepwise approach for validating HPK1 inhibitors from bench to in vivo.

Quantitative Data Summary

The following tables summarize key quantitative parameters for representative, well-characterized HPK1 inhibitors. This data is intended to provide a benchmark for the expected potency and activity of a novel inhibitor like this compound.

Table 1: In Vitro Kinase Inhibition

| Compound ID | Assay Type | Target | IC50 (nM) | Reference |

| Compound 1 | Biochemical Kinase Assay | HPK1 | 0.0465 | [5] |

| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 | [6] |

| BGB-15025 | Biochemical Kinase Assay | HPK1 | <10 | [6] |

| XHS | Biochemical Kinase Assay | HPK1 | 2.6 | [1] |

| GRC 54276 | Biochemical Kinase Assay | HPK1 | <1 |

Table 2: Cellular Target Engagement and Functional Activity

| Compound ID | Cell Type | Assay | Endpoint | EC50/IC50 (µM) | Reference |

| Compound 1 | Human PBMCs | p-SLP-76 ELISA | Inhibition of p-SLP-76 | <0.02 | [5] |

| GRC 54276 | Human T-cells | p-SLP-76 Inhibition | Inhibition of p-SLP-76 | Potent | |

| GRC 54276 | Human T-cells | Cytokine Release | IL-2 Induction | Potent | |

| GRC 54276 | Human T-cells | Cytokine Release | IFN-γ Induction | Potent | |

| XHS | PBMC Assay | p-SLP-76 | Inhibition of p-SLP-76 | 0.6 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitor activity. The following sections provide protocols for key experiments.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing HPK1 enzyme and MBP substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable data analysis software.

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the direct downstream target of HPK1 in a cellular context to confirm on-target engagement.

Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound or other test compounds

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-SLP-76 (Ser376) specific antibody

-

Total SLP-76 antibody

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blot or ELISA reagents

Procedure (Western Blot):

-

Seed Jurkat cells at a density of 1x10⁶ cells/mL and allow them to rest for 2 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15 minutes.

-

Harvest the cells, wash with cold PBS, and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-SLP-76 (Ser376) and total SLP-76.

-

Wash and incubate with the appropriate secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the p-SLP-76 signal to the total SLP-76 signal.

T-Cell Cytokine Release Assay

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell effector functions.

Materials:

-

Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound or other test compounds

-

Anti-CD3/anti-CD28 antibodies

-

ELISA or multiplex bead array kits for IL-2 and IFN-γ

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs at a density of 2x10⁵ cells/well in a 96-well plate.

-

Add serial dilutions of this compound or DMSO to the wells and pre-incubate for 1 hour.

-

Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

-

Plot the cytokine concentrations against the inhibitor concentrations to determine the EC50 for cytokine induction.

Conclusion

The validation of this compound as a therapeutic agent requires a rigorous, multi-faceted approach. By employing the biochemical, cellular, and in vivo assays detailed in this guide, researchers can effectively characterize its potency, target engagement, and functional consequences. While specific data for this compound is not yet widely published, the provided framework and representative data for other HPK1 inhibitors offer a robust roadmap for its continued investigation and development as a novel cancer immunotherapy. The successful inhibition of HPK1 holds significant promise for enhancing anti-tumor immunity and improving patient outcomes.

References

- 1. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:2227609-33-6 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

The Kinase Activity of HPK1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Hematopoietic Progenitor Kinase 1 (HPK1) as a Key Regulator of Immune Cell Function and a Promising Target for Immuno-Oncology.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells.[1][3][4] By dampening the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), HPK1 plays a crucial role in maintaining immune homeostasis.[5][6] However, in the context of cancer, this inhibitory function can be co-opted by tumors to evade immune surveillance, making HPK1 an attractive target for novel immuno-therapeutics.[7] This technical guide provides a comprehensive overview of the kinase activity of HPK1, including its regulatory mechanisms, substrate phosphorylation, and its role in key signaling pathways. Detailed experimental protocols for assessing HPK1 activity are also provided to facilitate further research and drug development efforts.

HPK1 Structure and Regulation of Kinase Activity

The HPK1 protein consists of an N-terminal kinase domain, four proline-rich regions, and a C-terminal citron homology domain.[8] The kinase activity of HPK1 is tightly regulated through a series of post-translational modifications and protein-protein interactions.

Activation Mechanism:

Full catalytic activity of HPK1 requires a multi-step activation process.[5] Upon TCR engagement, HPK1 is recruited to lipid rafts where it is phosphorylated on tyrosine 379 by ZAP-70.[5][9] This phosphorylation creates a docking site for the SH2 domain of the adaptor protein SLP-76.[5] The interaction with SLP-76, coupled with autophosphorylation at Threonine 165 and phosphorylation at Serine 171 by Protein Kinase D (PKD), leads to the full activation of HPK1's kinase function.[5][9] In the context of prostaglandin E2 (PGE2) signaling, HPK1 activation is mediated by Protein Kinase A (PKA), which also phosphorylates Serine 171.[10]

Inhibition and Dimerization:

In its inactive, non-phosphorylated state, the HPK1 kinase domain exists as a head-to-head domain-swapped dimer.[5][11] In this conformation, the activation loop of one monomer occupies the ATP- and substrate-binding sites of the other, effectively inhibiting its kinase activity.[5][8][11] Phosphorylation of the activation loop disrupts this trans-inhibitory dimer, allowing the kinase to adopt an active conformation.[5][8]

HPK1 Signaling Pathways

HPK1 exerts its negative regulatory function primarily through the TCR and BCR signaling pathways.

T Cell Receptor (TCR) Signaling

Upon activation, HPK1 phosphorylates key downstream signaling molecules, leading to the attenuation of the T cell response.

A key substrate of HPK1 in the TCR pathway is the adaptor protein SLP-76.[5] HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins.[2][12][13] The recruitment of 14-3-3 to phosphorylated SLP-76 leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[5][13] This effectively terminates the downstream signaling cascade that leads to T cell activation, including the activation of PLCγ1 and ERK.[14] HPK1 also phosphorylates the adaptor protein Gads at Threonine 262, which further contributes to the negative regulation of TCR signaling.[5]

B Cell Receptor (BCR) Signaling

HPK1 plays a similar negative regulatory role in B cells.[7] Following BCR engagement, HPK1 is activated and phosphorylates the B-cell linker protein (BLNK), the B-cell analog of SLP-76.[6] This phosphorylation of BLNK also leads to its interaction with 14-3-3 proteins, followed by ubiquitination and degradation, thereby dampening BCR signaling.[6]

Dendritic Cell (DC) Function

HPK1 also acts as a negative regulator of dendritic cell activation.[3] HPK1-deficient DCs exhibit enhanced expression of co-stimulatory molecules and produce higher levels of pro-inflammatory cytokines, leading to superior T cell stimulation.[3]

Quantitative Data on HPK1 Kinase Activity

The following table summarizes key quantitative parameters related to HPK1 kinase activity.

| Parameter | Value | Species/System | Reference |

| Inhibitor Ki (Sunitinib) | ~10 nM | Recombinant full-length human HPK1 | [8] |

| Inhibitor IC50 (Sunitinib) | 15 nM | In vitro kinase assay | [7] |

| Apparent ATP Km | ~4.5 µM | HPK1 kinase domain | [15] |

Experimental Protocols

Accurate assessment of HPK1 kinase activity is crucial for both basic research and drug discovery. The following sections provide detailed methodologies for key in vitro and cellular assays.

In Vitro HPK1 Kinase Assay using Myelin Basic Protein (MBP)

This assay measures the direct kinase activity of recombinant HPK1 using a generic substrate, Myelin Basic Protein (MBP).

Materials:

-

Active HPK1 enzyme (recombinant)

-

Myelin Basic Protein (MBP)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

ATP solution

-

Kinase Dilution Buffer

-

Microfuge tubes

-

Phosphocellulose paper and wash buffer (if using radioactivity)

-

Luminometer (if using ADP-Glo™)

Protocol (Radiometric): [1]

-

Thaw all reagents on ice.

-

Prepare a reaction mixture in a pre-cooled microfuge tube containing Kinase Assay Buffer, diluted active HPK1, and MBP substrate.

-

Initiate the reaction by adding the [γ-³³P]ATP Assay Cocktail.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

Protocol (Luminescence-based using ADP-Glo™): [16][17]

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.

-

Add the master mix to the wells of a microplate.

-

Add the test inhibitor or vehicle control.

-

Initiate the reaction by adding diluted HPK1 kinase.

-

Incubate at 30°C for 45 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 45 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 45 minutes at room temperature.

-

Measure luminescence using a microplate reader.

Cellular HPK1 Phosphorylation Assay (pSLP-76 Sandwich ELISA)

This assay measures the intracellular activity of HPK1 by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376 in cell lysates.

Materials: